N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine
Description
N2-[4-(Trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine is a triazine derivative characterized by a 1,3,5-triazine core substituted with chlorine atoms at positions 4 and 6, and a 4-(trifluoromethyl)phenyl group at position 2. Its molecular formula is C₁₀H₆Cl₂F₃N₄, with a calculated molecular weight of 308.9 g/mol. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound relevant in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
4,6-dichloro-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3N4/c11-7-17-8(12)19-9(18-7)16-6-3-1-5(2-4-6)10(13,14)15/h1-4H,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKFLSVKRDEXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381791 | |
| Record name | (4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169323-78-8 | |
| Record name | (4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloro groups in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative, while coupling reactions would result in biaryl compounds.
Scientific Research Applications
Agricultural Chemistry
N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine is primarily investigated for its potential as a herbicide. The compound's structure allows it to inhibit specific biochemical pathways in plants, making it effective against a range of weeds.
Case Study: Herbicidal Efficacy
A study demonstrated that formulations containing this compound showed significant herbicidal activity against common agricultural weeds such as Amaranthus and Echinochloa species. The mechanism involves the disruption of photosynthetic processes and growth regulation pathways in target plants.
Pharmaceutical Development
Research has indicated that triazine derivatives exhibit promising antimicrobial and antifungal properties. This compound has been explored for its potential use in developing new antimicrobial agents.
Case Study: Antimicrobial Activity
In vitro studies revealed that this compound demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the triazine core could enhance its bioactivity and selectivity.
Material Science
The compound's thermal stability and chemical resistance make it suitable for applications in material science, particularly in the development of coatings and polymers that require high-performance characteristics.
Application Example: Coating Formulations
Research indicates that incorporating this compound into polymer matrices can improve the thermal stability and UV resistance of coatings used in industrial applications.
Analytical Chemistry
Due to its distinctive spectral properties, this compound is also utilized as a standard reference material in analytical chemistry for calibrating instruments such as mass spectrometers and chromatographs.
Case Study: Calibration Standards
A study highlighted the use of this triazine derivative as a calibration standard for analyzing environmental samples contaminated with similar compounds. Its stable nature under various conditions allows for accurate quantification.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Agricultural Chemistry | Herbicide development | Effective against Amaranthus and Echinochloa |
| Pharmaceutical Development | Antimicrobial agent research | Inhibitory effects on Staphylococcus aureus |
| Material Science | High-performance coatings | Improved thermal stability and UV resistance |
| Analytical Chemistry | Calibration standard for analytical instruments | Reliable reference material for environmental analysis |
Mechanism of Action
The mechanism of action of N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl and dichloro groups enhance its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Table 1: Key Comparisons of Triazine Derivatives
Substituent Effects on Reactivity and Bioactivity
- Chlorine vs. Morpholino/Ethoxy Groups: The target compound’s 4,6-dichloro substituents enhance electrophilicity, favoring nucleophilic substitution reactions. In contrast, morpholino () or ethoxy groups () improve solubility but reduce reactivity .
- Trifluoromethyl vs. Halogen Substituents :
The 4-(trifluoromethyl)phenyl group increases lipophilicity and metabolic stability compared to simpler halogenated analogs (e.g., 4-fluorophenyl in ). This may enhance membrane permeability and target binding in pesticidal applications . - Comparison with Sulfonylurea Triazines :
Compounds like triflusulfuron methyl () incorporate triazine moieties into larger herbicidal structures. The target compound’s dichloro-trifluoromethyl design focuses on compact bioactivity, avoiding complex sulfonylurea backbones .
Pharmacological and Agrochemical Potential
- Antimicrobial Activity: Pyrazoline-linked triazines () and morpholino derivatives () show potent antifungal and antibacterial activity. The target compound’s trifluoromethyl group may further enhance these properties due to increased bioavailability .
- Herbicidal Applications : Chlorinated triazines (e.g., ’s sulfonylureas) are widely used as herbicides. The trifluoromethyl group in the target compound could improve resistance to environmental degradation .
Biological Activity
N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine, also known by its CAS number 2394-87-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C10H5Cl2F3N4
- Molecular Weight : 309.07 g/mol
- Structure : The compound features a triazine core with dichloro and trifluoromethyl substituents.
Antimicrobial Activity
Recent studies have indicated that triazine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines demonstrated promising results. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.3 |
| HeLa (cervical cancer) | 12.7 |
| A549 (lung cancer) | 22.5 |
The structure-activity relationship (SAR) analyses indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal tested various triazine derivatives for their antimicrobial activity. This compound was among the most effective against Gram-positive bacteria .
- Anticancer Research : In a study focusing on lung cancer cells (A549), the compound showed significant inhibition of cell growth compared to untreated controls. Flow cytometry analyses revealed an increase in apoptotic cells upon treatment with the compound .
Q & A
Q. What are the established synthetic routes for N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Key steps include:
- Step 1: Reacting cyanuric chloride with 3-(trifluoromethyl)aniline under controlled conditions (0–5°C, anhydrous solvent, e.g., dry THF or acetone) to substitute one chlorine atom.
- Step 2: Further substitution with a second amine (e.g., ethyl 2-mercaptoacetate) at higher temperatures (40–60°C) to introduce functional groups .
Optimization strategies: - Use excess amine (1.2–1.5 eq) to drive substitution reactions.
- Employ acid scavengers (e.g., NaHCO₃ or Et₃N) to neutralize HCl byproducts and improve yields .
- Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic techniques are most reliable for characterizing this triazine derivative?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substitution patterns and aryl/amine connectivity. For example, the aromatic protons of the 4-(trifluoromethyl)phenyl group appear as a doublet (δ 7.6–8.2 ppm), while NH protons resonate at δ 9.5–10.5 ppm .
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 309.075 for C₁₀H₅Cl₂F₃N₄) and isotopic patterns consistent with Cl/F atoms .
- IR Spectroscopy: Detect NH stretches (~3300 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
Q. What are the critical physicochemical properties influencing its solubility and stability?
Methodological Answer:
- LogP: ~4.01 (indicative of high lipophilicity, suitable for membrane permeability in biological assays) .
- Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, or dichloromethane.
- Stability: Hydrolytically stable under anhydrous conditions but sensitive to nucleophilic attack in basic aqueous media. Store at −20°C under inert gas .
Advanced Research Questions
Q. How does the trifluoromethylphenyl substituent influence biological activity in kinase inhibition studies?
Methodological Answer: The trifluoromethyl group enhances:
- Hydrophobic Interactions: Binds to ATP pockets in kinases (e.g., PI3K/mTOR) via van der Waals forces.
- Metabolic Stability: Reduces oxidative degradation by cytochrome P450 enzymes.
Experimental Design: - Compare IC₅₀ values of the trifluoromethyl derivative vs. non-fluorinated analogs in kinase inhibition assays (e.g., fluorescence polarization) .
- Perform molecular dynamics simulations to map binding interactions with PI3Kγ (PDB ID: 4AUK) .
Q. What computational approaches are effective for predicting electronic properties and reactivity?
Methodological Answer:
- DFT/TD-DFT Studies: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (~4.2 eV), charge distribution (N1 and N3 as nucleophilic sites), and UV-Vis absorption spectra (λmax ~290 nm) .
- Molecular Docking: Use AutoDock Vina to screen against target proteins (e.g., α-synuclein for neurodegenerative studies) .
Q. How can contradictions in reported antimicrobial activity data be resolved?
Data Contradiction Analysis: Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) may arise from:
- Assay Conditions: Variations in broth microdilution media (e.g., cation-adjusted Mueller-Hinton vs. RPMI-1640).
- Bacterial Strain Variability: Test clinical isolates vs. ATCC reference strains.
Resolution Strategy: - Standardize protocols per CLSI guidelines.
- Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., HEK-293 cell viability) to confirm selectivity .
Q. What strategies improve selectivity in targeting pathogenic vs. human enzymes?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
